(1S,5S)-8-azabicyclo[3.2.1]octan-3-ol

Catalog No.
S11182093
CAS No.
M.F
C7H13NO
M. Wt
127.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,5S)-8-azabicyclo[3.2.1]octan-3-ol

Product Name

(1S,5S)-8-azabicyclo[3.2.1]octan-3-ol

IUPAC Name

(1S,5S)-8-azabicyclo[3.2.1]octan-3-ol

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c9-7-3-5-1-2-6(4-7)8-5/h5-9H,1-4H2/t5-,6-/m0/s1

InChI Key

YYMCYJLIYNNOMK-WDSKDSINSA-N

Canonical SMILES

C1CC2CC(CC1N2)O

Isomeric SMILES

C1C[C@H]2CC(C[C@H]1N2)O

(1S,5S)-8-azabicyclo[3.2.1]octan-3-ol, also known as a bicyclic compound, features a nitrogen atom integrated within its structure. This compound is characterized by a unique bicyclic framework that imparts significant strain and reactivity, making it notable in both synthetic and biological contexts. The molecular formula for this compound is C8H15NOC_8H_{15}NO, and it exhibits stereoisomerism, which contributes to its diverse chemical properties and potential applications in medicinal chemistry.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone using agents such as chromium trioxide or pyridinium chlorochromate.
  • Reduction: It can be reduced to yield amines or other derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

These reactions allow for the synthesis of a range of products, including ketones and substituted derivatives.

Research indicates that (1S,5S)-8-azabicyclo[3.2.1]octan-3-ol may exhibit significant biological activity, particularly in its interactions with neurotransmitter systems. It has been studied for its potential effects on opioid receptors and has shown promise in modulating nociceptin opioid receptors, which could lead to therapeutic applications in pain management and anxiety treatment. Its ability to cross the blood-brain barrier enhances its relevance in pharmacological studies.

The synthesis of (1S,5S)-8-azabicyclo[3.2.1]octan-3-ol typically involves:

  • Cyclization of Precursors: This method often starts with an appropriate amine reacting with a bicyclic ketone.
  • Reduction Steps: Following cyclization, reduction processes are applied using agents such as sodium borohydride or lithium aluminum hydride to yield the desired alcohol form .

In industrial settings, these methods may be adapted for larger-scale production, optimizing yield and purity through advanced purification techniques like chromatography.

(1S,5S)-8-azabicyclo[3.2.1]octan-3-ol has several applications across various fields:

  • Chemistry: It serves as a building block for organic synthesis, facilitating the creation of complex molecules.
  • Biology: The compound is studied for its interactions with enzymes and receptors, indicating potential therapeutic roles.
  • Medicine: It is investigated for its possible applications in drug development targeting the central nervous system.
  • Industry: Utilized in the synthesis of specialty chemicals and materials due to its unique structural properties.

Interaction studies have highlighted the compound's affinity for various receptors, particularly nociceptin opioid receptors. Certain derivatives have demonstrated selective activation of these receptors, providing potential therapeutic benefits with reduced side effects compared to traditional opioids. Additionally, specific derivatives exhibit anxiolytic-like effects that may be modulated by receptor antagonists, indicating a complex interaction profile that warrants further research .

Several compounds share structural similarities with (1S,5S)-8-azabicyclo[3.2.1]octan-3-ol:

Compound NameMolecular FormulaSimilarityUnique Features
8-Azabicyclo[3.2.1]octaneC8H15NC_8H_{15}N0.74Lacks hydroxyl group
(3-endo)-8-Azabicyclo[3.2.1]octan-3-olC8H15NOC_8H_{15}NO0.96Stereoisomer with distinct properties
(R)-2-(Piperidin-2-yl)ethanol hydrochlorideC7H14ClNC_7H_{14}ClN0.89Piperidine derivative with different pharmacological profile
(S)-2-(2-Hydroxyethyl)piperidine hydrochlorideC7H15ClNC_7H_{15}ClN0.89Hydroxyethyl substitution alters activity

The uniqueness of (1S,5S)-8-azabicyclo[3.2.1]octan-3-ol lies in its specific stereochemistry and the presence of a nitrogen atom within the bicyclic framework. This configuration imparts distinct reactivity and potential biological activity compared to other similar compounds, making it a valuable subject of study in medicinal chemistry and pharmacology .

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

127.099714038 g/mol

Monoisotopic Mass

127.099714038 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-08-2024

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